2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine
Overview
Description
2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine is a chemical compound with a complex structure that includes a diphenylphosphoryl group, an ethoxy group, and a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent to introduce the ethoxy groupThe reaction conditions often require the use of solvents such as chloroform or methanol and may involve heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the dimethylethanamine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with various enzymes and receptors, modulating their activity. The ethoxy and dimethylethanamine moieties contribute to the compound’s overall chemical properties, influencing its solubility, stability, and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(diphenylphosphoryl)methyl]phenol
- (2-hydroxybenzyl)diphenylphosphine oxide
- 2-(diphenylphosphinylmethyl)phenol
Uniqueness
Compared to these similar compounds, 2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine is unique due to the presence of the ethoxy group and the dimethylethanamine moiety. These structural features confer distinct chemical properties, such as increased solubility in certain solvents and specific reactivity patterns, making it valuable for particular applications in research and industry .
Properties
IUPAC Name |
2-(2-diphenylphosphorylethoxy)-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2P/c1-19(2)13-14-21-15-16-22(20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYJHQBZZQGYDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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